molecular formula C14H9ClF3NO3 B2409975 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde CAS No. 937604-86-9

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde

Cat. No.: B2409975
CAS No.: 937604-86-9
M. Wt: 331.68
InChI Key: WJUNWBBYGDEOLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde is a complex organic compound that features a pyridine ring substituted with chlorine and trifluoromethyl groups, linked to a methoxybenzene ring via an ether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde typically involves the reaction of 3-chloro-5-(trifluoromethyl)-2-pyridinol with 3-methoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an acidic medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzoic acid.

    Reduction: 2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism by which 2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-3-methoxybenzaldehyde is unique due to its combination of a pyridine ring with a trifluoromethyl group and a methoxybenzene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-3-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO3/c1-21-11-4-2-3-8(7-20)12(11)22-13-10(15)5-9(6-19-13)14(16,17)18/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJUNWBBYGDEOLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.